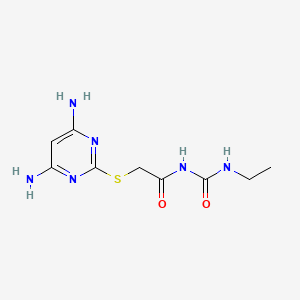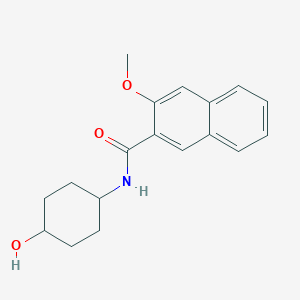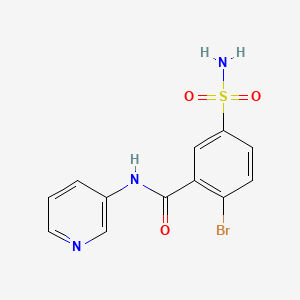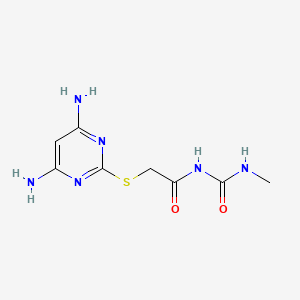
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide, also known as DAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. DAPA is a derivative of the well-known drug, pyrimethamine, which is commonly used to treat malaria. In
Mécanisme D'action
The mechanism of action of 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide is not fully understood, but it is believed to work by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme for the synthesis of DNA, and its inhibition leads to the disruption of DNA synthesis and cell growth. 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide has been shown to have both biochemical and physiological effects. Biochemically, 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide inhibits the activity of DHFR, leading to the disruption of DNA synthesis and cell growth. Physiologically, 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and its potential as a treatment for various diseases. However, there are also limitations to using 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide in lab experiments, including its low solubility in water and potential toxicity.
Orientations Futures
There are several future directions for the study of 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide. One potential direction is the development of new derivatives of 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide with improved solubility and lower toxicity. Additionally, further research is needed to fully understand the mechanism of action of 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide and its potential applications in the treatment of various diseases. Finally, 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide could be studied in combination with other drugs to determine its potential as a combination therapy for cancer and other diseases.
Méthodes De Synthèse
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide can be synthesized through a multi-step process involving the reaction of pyrimethamine with various reagents. The first step involves the reaction of pyrimethamine with thionyl chloride to form 2,4-dichloro-5-(4,6-diaminopyrimidin-2-ylthio)pyrimidine. This intermediate is then reacted with ethyl isocyanate to form 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-ethylcarbamoyl)pyrimidine. Finally, the product is treated with acetic anhydride to form 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide.
Applications De Recherche Scientifique
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide has shown potential in a variety of scientific research applications, including medicinal chemistry, drug discovery, and cancer research. In medicinal chemistry, 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide has been investigated as a potential treatment for various diseases, including malaria, tuberculosis, and HIV.
Propriétés
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6O2S/c1-2-12-8(17)15-7(16)4-18-9-13-5(10)3-6(11)14-9/h3H,2,4H2,1H3,(H4,10,11,13,14)(H2,12,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYBPSZIHZKTTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(=O)CSC1=NC(=CC(=N1)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-O-ethyl 2-O-[2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B7477444.png)
![N-[4-(difluoromethoxy)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7477452.png)
![Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate](/img/structure/B7477453.png)
![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B7477456.png)

![N-(2,3-dimethylphenyl)-2-[(4-fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7477462.png)



![4-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-7-methylchromen-2-one](/img/structure/B7477487.png)


![[2-(2-Chloro-5-methylsulfonylanilino)-2-oxoethyl] 1,3-benzothiazole-6-carboxylate](/img/structure/B7477517.png)